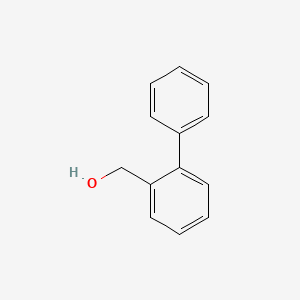

2-Biphenylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTQADPEPIVMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031183 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-43-0, 41376-19-6 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Biphenylmethanol: A Technical Overview for Chemical Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of 2-Biphenylmethanol (CAS Number: 2928-43-0), a biphenyl (B1667301) derivative of interest to researchers, scientists, and professionals in drug development. This document outlines the key chemical properties, plausible synthetic approaches, and known applications of this compound. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in current literature, this guide also touches upon the broader pharmacological potential of biphenyl derivatives.

Key Chemical and Physical Data

A summary of the essential chemical identifiers and properties for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 2928-43-0 |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Synonyms | [1,1'-Biphenyl]-2-ylmethanol, 2-(Hydroxymethyl)biphenyl, 2-Phenylbenzyl alcohol |

Synthetic Methodologies

An alternative approach would be a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This would involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like 2-bromobenzyl alcohol.

Below is a conceptual workflow for the synthesis of this compound via a Suzuki coupling reaction.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is particularly noted for its use in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives. These products can be further utilized in the construction of more complex molecular architectures relevant to materials science and medicinal chemistry.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of biphenyl derivatives has been the subject of extensive research, revealing a wide array of pharmacological activities. Studies on various biphenyl compounds have demonstrated potential as anti-microbial, anti-inflammatory, anti-oxidant, and anti-proliferative agents.[1] For instance, certain hydroxylated biphenyl compounds have shown promise as anticancer agents against malignant melanoma by inducing apoptosis and causing cell cycle arrest.[2]

Given the structural motif of this compound, it is plausible that it or its derivatives could be investigated for similar biological activities. Researchers in drug discovery may find this compound to be a valuable starting point for the synthesis of novel therapeutic agents. Further investigation into the biological effects of this compound is warranted to elucidate its potential role in modulating cellular pathways.

References

An In-depth Technical Guide to the Synthesis of 2-Biphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-biphenylmethanol (B1359950) (also known as o-phenylbenzyl alcohol), a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other functional organic molecules. This document details two robust and widely applicable synthetic strategies: the Suzuki-Miyaura coupling followed by reduction, and the Grignard reaction. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the practical application of these methodologies.

Nomenclature Clarification: It is important to note that the chemical names "this compound" and "o-phenylbenzyl alcohol" refer to the same molecule. The synthesis of this compound from o-phenylbenzyl alcohol is not a valid chemical transformation as they are identical compounds. This guide, therefore, focuses on the synthesis of this target molecule from appropriate precursors.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry. This guide will focus on two of the most common and versatile approaches:

-

Pathway 1: Suzuki-Miyaura Coupling followed by Reduction: This two-step sequence involves the palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid to construct the biphenyl (B1667301) skeleton, followed by the reduction of a functional group to the desired hydroxymethyl group.

-

Pathway 2: Grignard Reaction: This classical organometallic approach utilizes the reaction of a Grignard reagent, prepared from a 2-halobiphenyl, with a suitable electrophile to introduce the hydroxymethyl functionality.

The following diagram provides a high-level overview of these synthetic strategies.

Figure 1: High-level overview of the two primary synthetic pathways to this compound.

Pathway 1: Suzuki-Miyaura Coupling and Subsequent Reduction

This pathway is a highly reliable method for the synthesis of unsymmetrical biaryls. The first step establishes the biphenyl core through a palladium-catalyzed Suzuki-Miyaura coupling reaction. The second step involves the reduction of the carboxylic acid functionality to the primary alcohol.

Step 1: Synthesis of Biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups. In this step, 2-bromobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Figure 2: Experimental workflow for the synthesis of biphenyl-2-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2N HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure biphenyl-2-carboxylic acid.

| Parameter | Value | Reference |

| Reactants | 2-bromobenzoic acid, Phenylboronic acid | |

| Catalyst | Pd(PPh₃)₄, Pd/C, PdCl₂(dppf) | [1] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | [1] |

| Solvent | Toluene/Ethanol/Water, Dioxane/Water | [1] |

| Temperature | 80-150 °C | [1] |

| Reaction Time | 1-12 hours | [1] |

| Yield | 78-94% | [1] |

Table 1: Quantitative data for the synthesis of biphenyl-2-carboxylic acid derivatives via Suzuki-Miyaura coupling.

Step 2: Reduction of Biphenyl-2-carboxylic Acid to this compound

The carboxylic acid functional group of biphenyl-2-carboxylic acid is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Figure 3: Experimental workflow for the reduction of biphenyl-2-carboxylic acid.

Experimental Protocol: Reduction of Carboxylic Acid

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve biphenyl-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

-

Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value | Reference |

| Starting Material | Biphenyl-2-carboxylic acid | |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 2.5-5 hours | [2] |

| Yield | ~95% | [2] |

Table 2: Quantitative data for the reduction of 3-phenyl-2-methylbenzoic acid, a close analog of biphenyl-2-carboxylic acid.

Pathway 2: Grignard Reaction

This pathway involves the formation of a Grignard reagent from 2-bromobiphenyl, which then acts as a nucleophile, attacking an electrophilic source of a hydroxymethyl group, such as formaldehyde.

Figure 4: Experimental workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobiphenyl (1.0 eq) in anhydrous diethyl ether or THF via the addition funnel. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Slowly add a source of formaldehyde, such as paraformaldehyde powder or a stream of formaldehyde gas, to the stirred solution.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture and quench by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Reactants | 2-Bromobiphenyl, Magnesium, Formaldehyde | |

| Solvent | Anhydrous Diethyl Ether or THF | |

| Initiator | Iodine | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours | |

| Yield | Moderate to Good (typically 50-70%) |

Table 3: Typical quantitative data for the Grignard synthesis of this compound.

Conclusion

This technical guide has detailed two primary and effective methodologies for the synthesis of this compound. The Suzuki-Miyaura coupling followed by reduction offers a high-yielding and versatile route with excellent functional group tolerance. The Grignard reaction provides a more classical and direct approach to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the research or development program. The provided experimental protocols and quantitative data serve as a solid foundation for the practical synthesis of this compound in a laboratory or industrial setting.

References

Spectroscopic Profile of 2-Biphenylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Biphenylmethanol (CAS No: 2928-43-0), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol . Its structure is characterized by a phenyl group substituted at the 2-position of a benzyl (B1604629) alcohol. This structural arrangement gives rise to a unique spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.52-7.26 | m | Aromatic Protons (9H) |

| 4.58 | s | -CH₂- (Methylene) (2H) |

| 1.80 | s | -OH (Hydroxyl) (1H) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | Quaternary Aromatic Carbon |

| 143.1 | Quaternary Aromatic Carbon |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.6 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.4 | Aromatic CH |

| 124.8 | Aromatic CH |

| 72.4 | -CH₂- (Methylene Carbon) |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the presence of key functional groups. The spectrum is characterized by a broad hydroxyl stretch and several bands corresponding to aromatic C-H and C=C vibrations.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1200 - 1000 | C-O Stretch | Primary Alcohol |

| ~770 - 730 | C-H Bending (out-of-plane) | Aromatic C-H |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern, which is useful for structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100.0 | [M]⁺ (Molecular Ion) |

| 165 | 78.5 | [M - H₂O - H]⁺ |

| 166 | 67.7 | [M - H₂O]⁺ |

| 155 | 43.5 | [M - CHO]⁺ |

| 152 | 23.5 | [M - H₂O - CH₂]⁺ |

| 153 | 16.3 | [M - H₂O - H - H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

If required, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition

-

Spectrometer: 101 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.0 s

Infrared (IR) Spectroscopy (FT-IR)

Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction and Ionization

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

The sample is vaporized and then ionized using Electron Ionization (EI).

Data Acquisition

-

Mass Spectrometer: Electron Ionization Mass Spectrometer

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 400

-

Scan Speed: 1 scan/second

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Biphenylmethanol

This technical guide provides a comprehensive overview of the key physical properties of 2-Biphenylmethanol (CAS 2928-43-0), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and an understanding of the methodologies used to obtain them.

Physical Properties Data

The melting and boiling points are critical physical constants for the identification and purity assessment of a compound. The reported values for this compound are summarized below.

Table 1: Summary of Physical Properties for this compound

| Property | Reported Value(s) |

| Melting Point | 46-48 °C[1][2][3] |

| 45.0-51.0 °C[4] | |

| 47-51 °C[5] | |

| Boiling Point | 96 °C at 0.04 mmHg[1][2][3][5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[6][7] A common method for determining the melting point involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]

General Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[6] The sample should be compacted to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point. For greater accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[6]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This temperature is dependent on the atmospheric pressure.

General Procedure (Small-Scale):

-

Sample Preparation: A small volume of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is aligned with the sample. This assembly is then heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).[8]

-

Heating and Observation: The heating bath is warmed gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heating is then discontinued. The temperature at which the liquid just begins to enter the inverted capillary tube is recorded as the boiling point at the measured atmospheric pressure.[8] Other methods for determining the boiling point include distillation and reflux.[8][9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound CAS#: 2928-43-0 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 2928-43-0 [amp.chemicalbook.com]

- 4. L07094.06 [thermofisher.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phillysim.org [phillysim.org]

A Comprehensive Technical Guide to the Solubility of 2-Biphenylmethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-biphenylmethanol (B1359950) (also known as 2-phenylbenzyl alcohol) in a range of common organic solvents. Due to the limited availability of published quantitative solubility data for this compound, this document outlines a robust framework for its determination. This includes a detailed experimental protocol for solubility measurement by the gravimetric method, supplemented by a quantitative analysis protocol using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents estimated Hansen Solubility Parameters (HSP) for this compound, offering a theoretical basis for predicting its solubility behavior. All quantitative data, both experimental and predicted, are summarized in structured tables for clear comparison. Experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its physicochemical properties, particularly its solubility in organic solvents, are critical for process development, purification, formulation, and various applications in medicinal chemistry and materials science. Understanding the solubility profile of this compound allows for the rational selection of solvents for reactions, crystallization, and formulation, ultimately leading to improved process efficiency and product quality. This guide aims to provide a comprehensive resource for researchers working with this compound by presenting both theoretical predictions and practical methodologies for solubility determination.

Predicted Solubility of this compound

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the solubility of a solute in various solvents. The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The HSP are composed of three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces). A smaller distance between the HSP of the solute and the solvent indicates a higher likelihood of dissolution.

The Hansen Solubility Parameters for this compound were estimated using a group contribution method. The molecule was broken down into its constituent functional groups (phenyl, methylene, and hydroxyl), and the contributions of each group were summed to obtain the overall HSP values.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 5.5 |

| δH (Hydrogen Bonding) | 8.0 |

Based on these estimated HSP values, the solubility of this compound in a selection of common organic solvents was predicted. The "solubility parameter distance" (Ra) between this compound and each solvent was calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value suggests better solubility. The following table presents the predicted solubility of this compound, categorized qualitatively based on the calculated Ra values.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility Distance) | Predicted Solubility |

| n-Heptane | 15.3 | 0.0 | 0.0 | 15.6 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 7.5 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 6.8 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | Excellent |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 16.4 | Poor |

| 1-Propanol | 16.0 | 6.8 | 17.4 | 10.3 | Moderate |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 8.6 | Good |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

Experimental Protocols

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. Ensure there is undissolved solid present.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for at least 24 hours with constant agitation.

-

Phase Separation: After equilibration, let the vial stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

The mass of the solvent can be determined from the volume of the supernatant withdrawn and the density of the solvent at the experimental temperature.

3.1.3. Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

HPLC Method for Quantitative Analysis

This method provides a more sensitive and accurate quantification of the dissolved this compound, especially at low concentrations.

3.2.1. Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and water (HPLC grade)

-

This compound standard (high purity)

-

Volumetric flasks and pipettes

-

Autosampler vials

3.2.2. Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm (based on the UV absorbance of the biphenyl (B1667301) chromophore)

-

Injection Volume: 10 µL

3.2.3. Procedure

-

Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Preparation: Prepare saturated solutions of this compound in the desired organic solvents as described in the gravimetric method (steps 1-3).

-

Sample Dilution and Analysis: Withdraw a known volume of the filtered supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility can then be expressed in various units (e.g., mg/mL, mole fraction).

3.2.4. HPLC Analysis Workflow Diagram

Caption: HPLC analysis workflow for solubility.

Quantitative Solubility Data (Hypothetical Experimental Data)

The following table presents a hypothetical set of experimentally determined solubility data for this compound in various organic solvents at 25 °C, which could be obtained using the protocols described above.

Table 2: Hypothetical Experimental Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Mole Fraction (x) |

| n-Heptane | 0.5 | 3.4 | 0.003 |

| Toluene | 25.2 | 219.0 | 0.135 |

| Acetone | 30.5 | 241.0 | 0.165 |

| Ethyl Acetate | 45.8 | 412.0 | 0.250 |

| Ethanol | 12.3 | 97.0 | 0.065 |

| Methanol | 3.1 | 24.5 | 0.018 |

| 1-Propanol | 15.6 | 125.0 | 0.082 |

| 1-Butanol | 20.1 | 163.0 | 0.108 |

Note: This data is for illustrative purposes only and must be confirmed by laboratory experiments.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on Hansen Solubility Parameters with detailed experimental protocols for both gravimetric and HPLC-based methods, researchers are equipped with the necessary tools to generate reliable solubility data. The provided diagrams and tables are intended to facilitate the practical application of these methodologies. Accurate solubility data is paramount for the successful development and application of this compound in various scientific and industrial fields.

The Genesis of a Core Moiety: A Technical Guide to the Discovery and Synthesis of 2-Biphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical landscape and synthetic evolution of 2-biphenylmethanol (B1359950), a key structural motif in various fields of chemical research and development. From early rudimentary methods to the sophisticated catalytic systems of modern organic chemistry, this document provides a comprehensive overview of the synthesis of this important biphenyl (B1667301) derivative. Detailed experimental protocols for key reactions, comparative data, and visual representations of synthetic workflows and biological contexts are presented to serve as a valuable resource for professionals in the field.

Historical Context: The Dawn of Biphenyl Synthesis

The journey to synthesize biphenyl structures like this compound is rooted in foundational nineteenth-century organic chemistry. Early methods for forging carbon-carbon bonds between aryl systems were often harsh and limited in scope.

The Wurtz-Fittig reaction , an extension of the Wurtz reaction, was one of the earliest methods for creating biphenyl compounds. This reaction involved the coupling of two aryl halides in the presence of sodium metal.[1] While groundbreaking for its time, the Wurtz-Fittig reaction suffered from low yields and a lack of regioselectivity, making it unsuitable for the synthesis of complex, unsymmetrical biphenyls.

Another significant historical method is the Ullmann reaction , which utilizes copper to catalyze the coupling of two aryl halides.[2][3] This reaction generally requires high temperatures and polar solvents.[2] While an improvement over the Wurtz-Fittig reaction, the classical Ullmann condensation still faced challenges with substrate scope and reaction conditions.

These early methods, though historically significant, have been largely superseded by more efficient and versatile cross-coupling reactions.

Modern Synthetic Strategies for this compound and Derivatives

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenyls, offering milder conditions, greater functional group tolerance, and higher yields. The two primary modern methods for the synthesis of this compound and its derivatives are the Grignard reaction and the Suzuki-Miyaura coupling.

Grignard Reaction Approach

The Grignard reaction provides a robust method for the formation of the biphenyl C-C bond and the introduction of the methanol (B129727) group. This typically involves the reaction of a Grignard reagent, an organomagnesium halide, with a carbonyl compound. For the synthesis of this compound, this can be approached in a couple of ways, often involving a multi-step process.

One common strategy involves the preparation of a Grignard reagent from an aryl halide, followed by a coupling reaction and a subsequent reaction to introduce the hydroxymethyl group. For instance, a process for preparing 2-methyl-3-biphenylmethanol (B137470) involves a first Grignard reaction, a coupling reaction, and then a second Grignard reaction.[4]

Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura coupling reaction is arguably the most widely used method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

For the synthesis of this compound derivatives, a common route involves the Suzuki coupling of a substituted aryl halide with phenylboronic acid, followed by the reduction of a functional group to the desired methanol.[5][6][7]

Comparative Data on Synthetic Methods

The following table summarizes quantitative data from various synthetic protocols for this compound derivatives, allowing for a clear comparison of their efficiencies.

| Starting Materials | Reaction Type | Catalyst/Reagent | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (3-bromo-2-methylphenyl)methanol (B1336436), Phenylboronic acid | Suzuki Coupling | Pd(dppf)Cl₂·CH₂Cl₂ / Sodium bicarbonate | Ethanol (B145695), Toluene (B28343) | 80 | 3 | 98 | [6] |

| 3-bromo-2-methylbenzoic acid, Phenylboronic acid | Suzuki Coupling | Palladium catalyst / Base | Polar solvent | 10-150 | 1-12 | - | [5][7] |

| 2,6-dichlorotoluene | Grignard Reaction | Magnesium, Toluene | Toluene | 70 | 3 | - | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling

This protocol is adapted from a high-yield synthesis of a this compound derivative.[6]

Materials:

-

(3-bromo-2-methylphenyl)methanol

-

Phenylboronic acid

-

Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane (B109758) adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

2M Sodium bicarbonate solution

-

Ethanol

-

Toluene

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Argon gas

Procedure:

-

In a reaction flask, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).

-

Add ethanol (3.3 mL) and toluene (10 mL) to the flask.

-

Purge the flask with argon gas to create an inert atmosphere.

-

To the solution, add 2M sodium bicarbonate solution (10 mL).

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

After cooling to room temperature, dilute the mixture with EtOAc (100 mL).

-

Wash the organic layer with saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to afford 2-Methyl-3-biphenylmethanol as a white solid.

Protocol 2: Synthesis of 3-phenyl-2-methylbenzoic acid (Precursor to a this compound derivative) via Suzuki Coupling

This protocol describes the formation of the biphenyl core, which can then be reduced to the corresponding alcohol.[7]

Materials:

-

3-bromo-2-methylbenzoic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd/C)

-

Base (e.g., Sodium Carbonate, Potassium Carbonate)

-

Solvent (e.g., Water, Ethanol/Water mixture)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (2N)

Procedure:

-

In a 500mL reaction flask, add 3-bromo-2-methylbenzoic acid (4.9g, 22.4mmol), a palladium catalyst (e.g., 5% Pd/C, 1.12mmol), a base (e.g., sodium carbonate, 4.75g, 44.8mmol), and phenylboronic acid (3.1g, 25mmol).

-

Add the chosen solvent (e.g., 125mL of water).

-

Stir the reaction mixture at the desired temperature (e.g., reflux) for the specified time (e.g., 3 hours).

-

After cooling, pour the reaction mixture into 2N hydrochloric acid.

-

Extract the product with EtOAc (3 x 150mL).

-

Combine the organic layers, dry, and concentrate to obtain the title compound.

Visualizing Synthetic Pathways and Biological Context

Synthetic Workflow: Suzuki Coupling Route

The following diagram illustrates the general workflow for the synthesis of a this compound derivative via a Suzuki coupling reaction followed by reduction.

Caption: Suzuki coupling workflow for this compound synthesis.

Synthetic Workflow: Grignard Reaction Route

This diagram outlines a generalized multi-step synthesis utilizing Grignard reactions.

Caption: Multi-step Grignard reaction pathway.

Biological and Pharmacological Context

While this compound itself is primarily a synthetic intermediate[8], its derivatives are crucial building blocks for molecules with significant biological activity. For instance, 2-methyl-3-biphenylmethanol is a key intermediate in the synthesis of Bifenthrin , a widely used pyrethroid insecticide.[9] Furthermore, derivatives of this compound have been utilized in the development of PD-L1 inhibitors , which are a class of checkpoint inhibitor drugs for cancer immunotherapy.[5][10]

The following diagram illustrates the role of the this compound core in accessing these biologically important classes of molecules.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 5. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]

- 6. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]

- 7. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]

An In-depth Technical Guide to 2-Biphenylmethanol Derivatives: Synthesis, Characteristics, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-biphenylmethanol (B1359950) and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their core characteristics, synthesis methodologies, and notable biological activities, with a focus on their antimicrobial and anti-inflammatory properties. The content is structured to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated physicochemical and biological data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Biphenyl (B1667301) derivatives are a prominent structural motif in a wide array of biologically active compounds. The introduction of a hydroxymethyl group at the 2-position of the biphenyl scaffold affords this compound and its derivatives, which have emerged as versatile intermediates and active molecules in their own right. Their applications range from being key building blocks in the synthesis of agrochemicals, such as the insecticide Bifenthrin, to exhibiting promising antimicrobial and anti-inflammatory activities.[1][2] This guide will explore the fundamental aspects of these compounds, providing a technical foundation for their further investigation and application.

Physicochemical Characteristics

The physicochemical properties of this compound derivatives are crucial determinants of their biological activity and potential applications. These properties are significantly influenced by the nature and position of substituents on the biphenyl rings.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | C₁₃H₁₂O | 184.23 | 46-51 | 96 @ 0.04 mmHg | Slightly soluble in chloroform (B151607) and methanol (B129727). |

| 2-Methyl-3-biphenylmethanol (B137470) | C₁₄H₁₄O | 198.26 | 73-76 | 330.9 ± 11.0 (Predicted) | Slightly soluble in chloroform and methanol. |

| (2,4-Bis(decyloxy)phenyl)methanol | C₂₇H₄₈O₃ | 420.67 | - | 529.5 ± 35.0 (Predicted) | Soluble in non-polar organic solvents. |

Data sourced from references[3][4][5][6][7][8].

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves two key strategic steps: the formation of the biphenyl core and the subsequent generation of the methanol functionality.

Formation of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of the biphenyl scaffold due to its mild reaction conditions and tolerance of various functional groups.[7] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., toluene) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the mixture to 80-100°C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Reduction of the Carbonyl Group

The final step to obtain the this compound derivative is the reduction of a corresponding benzophenone (B1666685) or benzaldehyde (B42025) precursor. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for carbonyl groups.[5]

-

Dissolution: Dissolve the 2-biphenylcarboxaldehyde derivative (1.0 eq.) in a mixture of methanol and tetrahydrofuran (B95107) (THF) (1:1).

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Quenching: Carefully add water to quench the reaction.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the this compound derivative.

Biological Activities

This compound derivatives have demonstrated a range of biological activities, with antimicrobial and anti-inflammatory effects being particularly noteworthy.

Antimicrobial Activity

Phenolic compounds, including derivatives of this compound, are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane. The lipophilic nature of the biphenyl core and any additional alkyl or lipophilic substituents facilitates intercalation into the lipid bilayer of bacterial membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Table 2: Illustrative Antimicrobial Activity of Hypothetical this compound Derivatives

| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| BPM-01 | H | H | H | 64 | 128 |

| BPM-02 | 4-Cl | H | H | 32 | 64 |

| BPM-03 | 4-OCH₃ | H | H | 128 | 256 |

| BPM-04 | H | 4'-F | H | 32 | 64 |

| BPM-05 | H | H | CH₃ | 128 | 256 |

Disclaimer: The data in this table is illustrative and designed to demonstrate the expected impact of various substituents on antimicrobial activity based on general principles of medicinal chemistry. Actual MIC values would need to be determined experimentally.

Anti-inflammatory Activity

Certain biphenyl compounds have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

The NF-κB signaling cascade is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some biphenyl derivatives may inhibit this pathway by targeting the IKK complex.

The MAPK pathways, including the p38 MAPK pathway, are also crucial in mediating inflammatory responses. Activation of p38 MAPK leads to the phosphorylation and activation of downstream transcription factors, such as ATF-2, which in turn promote the expression of inflammatory mediators. Inhibition of p38 MAPK phosphorylation is another potential mechanism for the anti-inflammatory action of this compound derivatives.

Application in Synthesis: The Case of Bifenthrin

2-Methyl-3-biphenylmethanol is a crucial intermediate in the industrial synthesis of Bifenthrin, a widely used pyrethroid insecticide.[1][2] The synthesis involves the esterification of 2-methyl-3-biphenylmethanol with a cyclopropanecarboxylic acid derivative.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both industrial and pharmaceutical applications. Their synthesis is readily achievable through established synthetic methodologies like the Suzuki-Miyaura coupling and carbonyl reduction. The biological activities of these compounds, particularly their antimicrobial and anti-inflammatory effects, warrant further investigation. The structure-activity relationship studies, guided by quantitative data, will be crucial in designing and developing novel derivatives with enhanced potency and selectivity for various therapeutic targets. This guide provides a foundational understanding for researchers to explore and harness the potential of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Design, Synthesis, and Biological Evaluation of a New [research.amanote.com]

- 7. Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

Potential Biological Activities of 2-Biphenylmethanol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Biphenylmethanol (B1359950), also known as 2-phenylbenzyl alcohol, is an aromatic alcohol containing a biphenyl (B1667301) scaffold. While direct and extensive research on the biological activities of this compound is limited, the well-documented and diverse bioactivities of its structural class—biphenyl derivatives—suggest a range of potential therapeutic applications. This technical guide provides an in-depth overview of these potential biological activities, drawing parallels from structurally related compounds. It details plausible mechanisms of action, comprehensive experimental protocols for evaluation, and hypothetical data representations to guide future research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its derivatives.

Introduction

Biphenyl and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The structural motif of two phenyl rings allows for diverse substitutions, leading to a broad spectrum of pharmacological properties. This compound, with its characteristic hydroxyl group, presents an interesting candidate for biological investigation. This whitepaper will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound based on the established properties of analogous compounds.

Potential Antimicrobial Activity

Aromatic alcohols and biphenyl derivatives have been reported to possess antimicrobial properties.[1][3] The proposed mechanism often involves the disruption of the bacterial cell membrane integrity due to the lipophilic nature of the biphenyl group, leading to increased membrane permeability and cell death.[4]

Postulated Mechanism of Action

The lipophilic biphenyl moiety of this compound can intercalate into the lipid bilayer of bacterial membranes. This insertion can disrupt the membrane's fluidity and integrity, leading to the leakage of intracellular components and ultimately, bacterial cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Positive control antibiotic (e.g., Gentamicin)

-

Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for the assay.

-

Preparation of Bacterial Inoculum: Culture the test microorganism in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).

-

Well 12 will serve as the sterility control (containing only CAMHB).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hypothetical Data Presentation

The following table illustrates how MIC data for this compound could be presented.

| Compound | Test Microorganism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 128 |

| This compound | Escherichia coli | 256 |

| Gentamicin | Staphylococcus aureus | 2 |

| Gentamicin | Escherichia coli | 4 |

Potential Anti-inflammatory Activity

Biphenyl derivatives are known to be effective inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Postulated Signaling Pathway

This compound may exert anti-inflammatory effects by inhibiting the COX-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins. This action would be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, it might modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9][10]

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric assay kit (containing heme, TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)

-

This compound

-

Celecoxib (B62257) (positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound and celecoxib in Tris-HCl buffer.

-

Assay Reaction:

-

In a 96-well plate, add Tris-HCl buffer, heme, and the COX-2 enzyme.

-

Add the various concentrations of this compound, celecoxib, or buffer (for the control).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

-

Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without any inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data Presentation

The following table illustrates how COX-2 inhibition data for this compound could be presented.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >100 | 15.2 | >6.6 |

| Celecoxib | 50 | 0.05 | 1000 |

| Ibuprofen | 15 | 35 | 0.43 |

Potential Cytotoxic Activity

Many biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] The mechanisms can vary, including the induction of apoptosis and cell cycle arrest.

Postulated Mechanism of Action

This compound could potentially induce cytotoxicity in cancer cells through the activation of intrinsic apoptotic pathways. This may involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

Caption: Postulated apoptotic pathway induced by this compound in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC₅₀ value.

Materials:

-

Cancer cell line (e.g., MCF-7 - breast cancer)

-

Normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (B1662922) (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Hypothetical Data Presentation

The following table illustrates how cytotoxicity data for this compound could be presented.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | 25.5 |

| This compound | MCF-10A | >100 |

| Doxorubicin | MCF-7 | 0.5 |

| Doxorubicin | MCF-10A | 2.1 |

Experimental Workflow Overview

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Caption: General workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet abundant in the scientific literature, the extensive research on structurally related biphenyl and benzyl (B1604629) alcohol derivatives provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. This technical guide has outlined the theoretical basis for these potential activities, provided detailed experimental protocols for their evaluation, and presented a framework for data interpretation. It is our hope that this document will stimulate and guide future research into the pharmacological potential of this promising compound.

References

- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Biphenylmethanol

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of 2-Biphenylmethanol (B1359950), a versatile aromatic alcohol with significant applications in organic synthesis and the development of novel therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: (2-phenylphenyl)methanol[1]

Synonyms: 2-(Hydroxymethyl)biphenyl, 2-Phenylbenzyl alcohol, [1,1'-Biphenyl]-2-ylmethanol, o-Phenylbenzyl alcohol, Biphenyl-2-methanol[1][2]

This compound is characterized by a biphenyl (B1667301) scaffold with a hydroxymethyl group at the 2-position of one of the phenyl rings. This structure imparts a unique combination of steric and electronic properties that make it a valuable building block in complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 2928-43-0 | [2] |

| Molecular Formula | C₁₃H₁₂O | [2] |

| Molecular Weight | 184.23 g/mol | [2] |

| Melting Point | 46-48 °C | |

| Boiling Point | 96 °C at 0.04 mmHg | |

| Appearance | White crystalline powder | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Applications in Organic Synthesis and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, and the biphenyl moiety that provides a core structure for building more complex molecules.

One of the notable applications of a related compound, 2-methyl-3-biphenylmethanol (B137470), is in the synthesis of Bifenthrin , a widely used pyrethroid insecticide.[3][4] This underscores the importance of the biphenylmethanol scaffold in the agrochemical industry.

Furthermore, derivatives of biphenylmethanol are being explored for their therapeutic potential. For instance, 2-methyl-3-biphenylmethanol is utilized in the preparation of potential PD-L1 inhibitors , which are a class of checkpoint inhibitors for cancer immunotherapy.[4][5][6] The ability of 2-methyl-3-biphenylmethanol to inhibit PD-L1 expression in cancer cells suggests a promising avenue for the development of new anti-cancer drugs.[6]

This compound itself is used in the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives, which are valuable precursors for various organic transformations.[2]

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published in specialized literature, a general synthetic approach for a related compound, 2-methyl-3-biphenylmethanol, involves a Suzuki coupling reaction followed by a reduction.

General Synthesis of 2-Methyl-3-biphenylmethanol

A common route to synthesize 2-methyl-3-biphenylmethanol involves a two-step process:

-

Suzuki Coupling: 3-Bromo-2-methylbenzoic acid is coupled with a phenylboronic acid or a phenyl borate (B1201080) ester in the presence of a palladium catalyst and a base. This reaction forms 3-phenyl-2-methylbenzoic acid.[5][7] The reaction is typically carried out at temperatures ranging from 10-150 °C for 1-12 hours.[5][7]

-

Reduction: The resulting 3-phenyl-2-methylbenzoic acid is then reduced to 2-methyl-3-biphenylmethanol.[5][7] Common reducing agents for this transformation include borane (B79455) or lithium aluminum hydride.[5]

Logical Workflow for the Synthesis of 2-Methyl-3-biphenylmethanol

The following diagram illustrates the logical workflow for the synthesis of 2-methyl-3-biphenylmethanol, a structurally related and commercially significant compound.

Conclusion

This compound and its derivatives are valuable chemical entities with significant applications in both industrial and academic research. Their role as key intermediates in the synthesis of agrochemicals and potential therapeutic agents highlights their importance in drug discovery and development. A thorough understanding of their synthesis, properties, and applications is crucial for any researcher working in the field of organic and medicinal chemistry. Further exploration into the biological activities of novel derivatives of this compound may lead to the discovery of new and effective therapeutic agents.

References

- 1. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methyl-3-biphenylmethanol CAS#: 76350-90-8 [amp.chemicalbook.com]

- 5. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]

- 6. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]

- 7. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

Methodological & Application

Application of 2-Biphenylmethanol in Agrochemical Synthesis: A Review and Protocols

Initial Assessment: Direct applications of 2-Biphenylmethanol (CAS 2928-43-0) in the synthesis of commercialized agrochemicals are not prominently documented in publicly available scientific literature and patent databases.

Alternative Focus: 2-Methyl-3-biphenylmethanol (B137470) in Insecticide Synthesis

In contrast, a structurally related compound, 2-Methyl-3-biphenylmethanol (CAS 76350-90-8), is a well-established key intermediate in the synthesis of the widely used pyrethroid insecticide, Bifenthrin (B131952) .[1][2][3] This document will therefore focus on the application of 2-Methyl-3-biphenylmethanol in the synthesis of this important agrochemical, providing detailed application notes and experimental protocols relevant to researchers, scientists, and drug development professionals.

Application Notes: Synthesis of Bifenthrin

Bifenthrin is a broad-spectrum insecticide and acaricide known for its effectiveness against a wide range of pests in agriculture and residential settings.[2] The synthesis of Bifenthrin from 2-Methyl-3-biphenylmethanol involves the esterification of the alcohol with a specific cyclopropanecarbonyl chloride. This reaction is a critical step in the manufacturing process of Bifenthrin.

The overall synthetic strategy involves the coupling of the alcohol (2-Methyl-3-biphenylmethanol) with an activated carboxylic acid derivative, typically an acyl chloride, to form the desired ester linkage. The reaction is generally carried out in the presence of an acid scavenger to neutralize the hydrochloric acid byproduct.

Key Synthetic Step:

The core reaction is the esterification of 2-Methyl-3-biphenylmethanol with cis-Z-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride.

Experimental Protocols

The following protocols are derived from patent literature and represent common methods for the synthesis of Bifenthrin from 2-Methyl-3-biphenylmethanol.[1][4] Researchers should be aware that optimization of these conditions may be necessary depending on the scale and specific laboratory conditions.